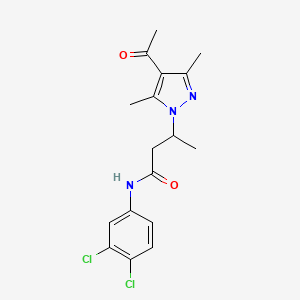![molecular formula C12H21N5O2S B5347508 N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5347508.png)
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide, also known as PPEES, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide involves its binding to specific sites on the TRPV1 ion channel and the P2X7 receptor, resulting in the inhibition of their function. This inhibition leads to a reduction in pain sensation and inflammation, making this compound a potential therapeutic agent for the treatment of various pain and inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the inhibition of P2X7-mediated ATP release, and the reduction of inflammatory cytokine production. These effects make this compound a valuable tool for researchers studying the function of ion channels and receptors involved in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide in lab experiments is its selectivity and potency as an inhibitor of specific ion channels and receptors. This allows researchers to study the function of these channels and receptors in a more precise and controlled manner. However, one limitation of using this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide and its potential applications in scientific research. One area of interest is the development of more selective and potent inhibitors of specific ion channels and receptors, which could lead to the development of new therapeutic agents for the treatment of various pain and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other cellular processes. Finally, the potential use of this compound in the study of other ion channels and receptors involved in various physiological processes is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide involves several steps, including the reaction of 6-amino-4-pyrimidinol with 1-pyrrolidinecarboxaldehyde, followed by the reaction of the resulting compound with 2-aminoethylsulfonamide. The final product is obtained by purification and isolation of the this compound compound.
Aplicaciones Científicas De Investigación
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide has been used extensively in scientific research as a tool to study the function of various ion channels and receptors. Specifically, this compound has been shown to be a potent and selective inhibitor of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation. This compound has also been used to study the function of the P2X7 receptor, which is involved in immune responses and inflammation.
Propiedades
IUPAC Name |
N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h9-10,16H,2-8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJANUCVVIYINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=CC(=NC=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(3-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347428.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5347430.png)
![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![3-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5347440.png)
![1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5347447.png)
![(3aR*,5R*,6S*,7aS*)-2-{[5-(2-chlorophenyl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5347453.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5347459.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347467.png)
![isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5347478.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5347486.png)
![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5347500.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)